4-Indazol-2-ylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-indazol-2-ylphenol |
InChI |
InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)14-15/h1-9,16H |
InChI Key |
JHFUZEPROLIAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Indazol 2 Ylphenol and Analogues
Strategic Approaches for Phenolic Indazole Ring System Construction
The creation of the core indazole ring system, particularly with a phenolic group, can be achieved through several strategic synthetic routes. These methods are designed to be efficient and provide access to a diverse range of substituted indazole derivatives.
Demethylation Reactions for Hydroxylated Indazole Formation
A common and effective strategy for the synthesis of 4-indazol-2-ylphenol involves the demethylation of a methoxy-substituted precursor. This final deprotection step unveils the desired phenolic hydroxyl group. Boron tribromide (BBr₃) is a frequently employed reagent for this transformation. mdpi.comwikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between the boron tribromide and the ether oxygen, followed by nucleophilic attack of a bromide ion to cleave the methyl group, yielding methyl bromide and an aryloxydibromoborane intermediate. wikipedia.org Subsequent aqueous workup liberates the free phenol (B47542). wikipedia.org
For instance, 4-(2H-indazol-2-yl)phenol can be synthesized from its methoxy (B1213986) analogue, 2-(4-methoxyphenyl)-2H-indazole, by treatment with boron tribromide in a suitable solvent like dichloromethane (B109758). mdpi.com This method is generally efficient, although the extent of demethylation can be substrate-dependent. researchgate.net In some cases, partial O-demethylation has been observed when using reagents like stannous chloride (SnCl₂) for nitro group reductions in the presence of methoxy groups, particularly when electron-withdrawing groups are positioned meta to the alkoxy group. researchgate.net
Cadogan Reaction-Based Cyclization Protocols for 2H-Indazoles
The Cadogan reaction is a classical and robust method for synthesizing 2H-indazoles through the reductive cyclization of o-nitroaromatic compounds. nih.gov Traditionally, this reaction requires high temperatures (often exceeding 150 °C) and the use of excess trivalent phosphorus reagents like triethyl phosphite (B83602) or tri-n-butylphosphine. nih.gov The widely accepted mechanism involves the deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization. nih.gov
Recent advancements have led to milder and more efficient Cadogan-type cyclizations. For example, a one-pot condensation and reductive cyclization of o-nitrobenzaldehydes with primary amines can be achieved at a lower temperature of 80 °C using tri-n-butylphosphine. organic-chemistry.org This approach offers good yields for a variety of electronically diverse substrates and avoids the need to isolate the intermediate o-iminonitrobenzene. organic-chemistry.orggjesr.com Furthermore, catalytic versions of the Cadogan reaction are being developed, utilizing phosphine (B1218219) recycling systems to reduce the amount of phosphorus reagent required. nih.govnih.gov
While the nitrene pathway is dominant, research has also suggested the possibility of non-nitrene pathways, with the isolation of 2H-indazole N-oxides as stable intermediates under certain conditions, which can then be deoxygenated to form the final indazole product. nih.govnih.gov
One-Pot Multicomponent Reaction Systems for Indazole Synthesis
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like 2H-indazoles from simple starting materials in a single step. organic-chemistry.orgacs.org These reactions are particularly valuable as they often avoid the need for isolation and purification of intermediates, saving time and resources.
A prominent example is the copper-catalyzed three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.orgcaribjscitech.com In this process, the copper catalyst, often in the form of CuI with a ligand like TMEDA, facilitates both the C-N and N-N bond formations in a sequential manner. organic-chemistry.orgcaribjscitech.com This method demonstrates a broad substrate scope with high tolerance for various functional groups, providing good to excellent yields of the desired 2H-indazole products. organic-chemistry.orgacs.org The use of copper oxide nanoparticles has also been reported as an effective catalyst for this transformation. organic-chemistry.org
Table 1: Examples of One-Pot Multicomponent Reactions for 2H-Indazole Synthesis
| Starting Materials | Catalyst/Reagents | Solvent/Temp. | Yield | Reference |
| 2-bromobenzaldehyde, primary amine, sodium azide | CuI (10 mol%)/TMEDA (10 mol%) | DMSO, 120°C | up to 98% | organic-chemistry.orgcaribjscitech.com |
| 2-bromobenzaldehyde, primary amine, sodium azide | CuO nanoparticles (2.5 mol%)/Cs₂CO₃ | DMSO, 120°C | 40-84% | gjesr.com |
| 2-bromobenzaldehyde, primary amine, sodium azide | Cu(II)-HT | DMSO, 120°C | Good | gjesr.com |
| 2-nitrobenzaldehyde, primary amine | P(n-Bu)₃ | iso-PrOH, 80°C | up to 85% | organic-chemistry.orggjesr.com |
This table is for illustrative purposes and does not represent an exhaustive list.
Ultrasound-Assisted Synthetic Procedures
The application of ultrasonic irradiation in organic synthesis has gained significant attention as a green and efficient energy source. researchgate.netdntb.gov.ua Ultrasound can dramatically reduce reaction times, often from hours to minutes, and improve yields by enhancing mass transfer and accelerating reaction rates through acoustic cavitation. researchgate.netmdpi.com
Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including indazole derivatives. researchgate.netresearchgate.net For example, the synthesis of 2H-indazolo[2,1-b]phthalazine-triones has been achieved through a catalyst-free, four-component reaction in an ionic liquid under ultrasonic irradiation. dntb.gov.ua This method highlights the potential of ultrasound to promote complex transformations under mild conditions. dntb.gov.ua Furthermore, ultrasound has been utilized for the bromination of indazoles at the C3 position, demonstrating its utility in the functionalization of the pre-formed indazole ring. nih.gov The use of ultrasound in combination with neat conditions (solvent-free) has also been explored for the synthesis of 2-phenyl-2H-indazole scaffolds, showcasing an environmentally friendly approach. researchgate.net
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of N-heterocycles, offering powerful tools for the construction of the indazole ring system through various coupling and cyclization strategies.
Palladium-Catalyzed Cyclization and Arylation Methods
Palladium catalysts are highly effective in promoting the formation of C-N bonds, a key step in many indazole syntheses. jst.go.jpnih.gov One such approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org This reaction, typically catalyzed by a palladium source like Pd(OAc)₂ with a suitable phosphine ligand such as dppf, proceeds via cyclization followed by spontaneous dehydrogenation to yield the 2-aryl-2H-indazole. organic-chemistry.org This method is notable for its tolerance of a wide range of electron-donating and electron-withdrawing substituents. organic-chemistry.org
Another strategy is the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes. acs.orgresearchgate.net The choice of ligand is crucial in this transformation, with chelating phosphines like rac-BINAP and DPEphos being more effective than bulky, electron-rich monophosphines, which can lead to undesired intermolecular coupling. acs.orgresearchgate.net These palladium-catalyzed methods provide a versatile and efficient route to a wide array of substituted 1-aryl-1H-indazoles and 2-aryl-2H-indazoles. organic-chemistry.orgacs.org
Table 2: Palladium-Catalyzed Reactions for Indazole Synthesis
| Substrate Type | Catalyst System | Base | Reaction Type | Reference |
| N-aryl-N-(o-bromobenzyl)hydrazine | Pd(OAc)₂/dppf | tBuONa | Intramolecular Amination | organic-chemistry.org |
| Arylhydrazone of 2-bromobenzaldehyde | Pd(dba)₂/rac-BINAP, DPEphos, or dppf | Cs₂CO₃ or K₃PO₄ | Intramolecular Amination | acs.orgresearchgate.net |
| 2-bromobenzyl bromides and arylhydrazines | Pd catalyst/t-Bu₃PHBF₄ | Cs₂CO₃ | Intermolecular N-benzylation/Intramolecular N-arylation | organic-chemistry.org |
This table is for illustrative purposes and does not represent an exhaustive list.
Copper-Mediated and Copper/Palladium Cooperatively Catalyzed Pathways
Copper-catalyzed reactions are a cornerstone for the synthesis of 2H-indazoles, offering versatile and efficient routes. One prominent method involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where a copper catalyst is crucial for the C-N and N-N bond formations. acs.org This approach demonstrates a broad substrate scope and high tolerance for various functional groups. acs.orgorganic-chemistry.org For instance, the use of copper(I) oxide nanoparticles (Cu2O-NP) as a catalyst under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG 300) provides an efficient synthesis of 2H-indazole derivatives. organic-chemistry.org
A specific synthesis of 4-(2H-Indazol-2-yl)phenol has been achieved in high yield using a copper-catalyzed regioselective cross-coupling reaction. The process involves reacting 1H-indazole substrates with hypervalent iodine reagents in the presence of a copper(I) chloride catalyst.
Furthermore, copper/palladium cooperatively catalyzed systems have been developed. For example, a Pd-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, using a Pd(OAc)2/dppf/tBuONa system, has been shown to be an effective strategy for synthesizing a variety of 2-aryl-2H-indazoles. acs.orgorganic-chemistry.org This method proceeds through the formation of an N(1)–C(7a) bond. acs.orgorganic-chemistry.org Another approach involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence to yield substituted 3-aminoindazoles. organic-chemistry.org
The following table summarizes representative copper-catalyzed and copper/palladium cooperatively catalyzed reactions for the synthesis of indazole derivatives.
| Catalyst/Reagent | Starting Materials | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| CuI/TMEDA | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | 2-Aryl-2H-Indazoles | Good | gjesr.com |
| Cu2O-NP | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | 2H-Indazole Derivatives | High | organic-chemistry.org |
| CuCl | 1H-Indazole, Hypervalent Iodine Reagent | 4-(2H-Indazol-2-yl)phenol | 83 | |
| Pd(OAc)2/dppf/tBuONa | N-Aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-Indazoles | Moderate to Good | acs.orgorganic-chemistry.org |
| Pd(OAc)2, Cu(OAc)2, AgOCOCF3 | Hydrazones | 3-Aryl/Alkylindazoles | - | nih.gov |
Rhodium-Catalyzed Cyclization via C-H Activation
Rhodium(III)-catalyzed C-H bond activation offers an efficient and highly functional group-compatible one-step synthesis of substituted N-aryl-2H-indazoles. acs.orgacs.orgnih.govnih.gov This method typically involves the reaction of azobenzenes with aldehydes. acs.orgacs.orgnih.govnih.gov The azo group directs the ortho C-H bond activation, which is followed by a reversible addition to the aldehyde to form an alcohol intermediate. acs.orgnih.gov Subsequent cyclative capture and aromatization yield the 2H-indazole product. acs.orgnih.gov
The regioselectivity of the coupling with unsymmetrical azobenzenes has been demonstrated, and a removable aryl group has been developed to allow for the preparation of indazoles without N-substitution. acs.orgnih.gov The reaction can be promoted by a catalyst system such as [Cp*RhCl2]2 and AgSbF6. nih.gov Furthermore, paraformaldehyde has been utilized as a one-carbon synthon in Rh(III)-catalyzed C-H activation of azobenzenes to produce C3-unsubstituted 2H-indazoles. thieme-connect.com
| Catalyst System | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [Cp*RhCl2]2, AgSbF6 | Azobenzenes, Aldehydes | N-Aryl-2H-Indazoles | One-step, high functional group compatibility | nih.govacs.orgacs.orgnih.govnih.gov |
| Rh(III) catalyst | Azobenzenes, Paraformaldehyde | C3-Unsubstituted 2H-Indazoles | Use of a one-carbon synthon | thieme-connect.com |
Metal-Free Catalysis and Environmentally Benign Synthetic Alternatives
In the drive towards sustainable chemistry, metal-free and environmentally benign methods for indazole synthesis have gained significant attention. rsc.org A notable example is the visible-light-induced, metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene. rsc.org This photo-organic approach offers a neat, fast, and efficient route to indazoles with high yields and excellent functional group compatibility. rsc.org
Another green approach involves a one-pot metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which produces indazoles in very good yields under mild, air- and moisture-insensitive conditions. organic-chemistry.org The use of environmentally friendly solvents is another key aspect. For instance, a metal-free regioselective halogenation of 2H-indazoles has been developed using water as a solvent. nih.gov Furthermore, silica (B1680970) gel has been used as a promoter in an environment-friendly three-component Ugi-type strategy for the synthesis of α-amino amidines, which can then be transformed into amidino-substituted indazoles. rsc.org Zirconium(IV) salts, such as ZrOCl2·8H2O, are also employed as inexpensive, low-toxicity, and eco-friendly catalysts for the synthesis of triazoloindazoles and indazolophthalazines under solvent-free conditions. koreascience.kr
| Method | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Visible Light Irradiation | o-Carbonyl Azobenzene | Indazoles | Metal-free, hydrogen-source-free, fast | rsc.org |
| Metal-Free One-Pot Reaction | 2-Aminophenones, Hydroxylamine Derivatives | Indazoles | Mild conditions, air/moisture insensitive | organic-chemistry.org |
| Halogenation in Water | 2H-Indazoles | Halogenated 2H-Indazoles | Metal-free, environmentally friendly solvent | nih.gov |
| Silica Gel Promotion | Aldehydes, Amines, Isocyanides | Amidino Substituted Indazoles | Environmentally friendly promoter | rsc.org |
| ZrOCl2·8H2O Catalysis | Dimedone, Aldehydes, Urazole/Phthalhydrazide | Triazoloindazoles, Indazolophthalazines | Inexpensive, low-toxicity catalyst, solvent-free | koreascience.kr |
Intramolecular Amination and Oxidative Cyclization Strategies
Intramolecular amination is a key strategy for the synthesis of indazole derivatives. Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides an efficient route to various 2-aryl-2H-indazoles. organic-chemistry.orgorganic-chemistry.org This reaction tolerates a wide range of substituents. organic-chemistry.orgorganic-chemistry.org Similarly, copper(I)-catalyzed intramolecular amination of 1-aryl-2-(2-halobenzylidene)hydrazines has been developed for the synthesis of 1-aryl-1H-indazole derivatives in high yields. tandfonline.com Another approach involves the palladium-catalyzed intramolecular amination of 2-bromophenyl hydrazone derivatives to prepare 3-substituted indazoles. oup.com
Oxidative cyclization represents another important pathway. An N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines allows for the synthesis of all three tautomeric forms of indazoles. organic-chemistry.orgacs.orgthieme-connect.com This method can selectively produce various 2-substituted 2H-indazoles. organic-chemistry.orgacs.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, followed by nucleophilic addition and cyclization. organic-chemistry.orgthieme-connect.com
| Strategy | Catalyst/Reagent | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Amination | Palladium | N-Aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-Indazoles | organic-chemistry.orgorganic-chemistry.org |
| Intramolecular Amination | Copper(I) | 1-Aryl-2-(2-halobenzylidene)hydrazines | 1-Aryl-1H-Indazole Derivatives | tandfonline.com |
| Intramolecular Amination | Palladium | 2-Bromophenyl Hydrazone Derivatives | 3-Substituted Indazoles | oup.com |
| Oxidative Cyclization | (NH4)2MoO4, H2O2 | 2-Aminomethyl-phenylamines | 1H-, 2H-, and 3H-Indazoles | organic-chemistry.orgacs.orgthieme-connect.com |
Electrochemical Synthesis Methods for Indazole Derivatives
Electrochemical synthesis is emerging as a sustainable and efficient alternative for constructing indazole frameworks. These methods often operate under mild conditions and avoid the use of transition metals and chemical oxidants. rsc.orgresearchgate.net
One such method describes the electrochemical synthesis of 1H-indazoles through an intramolecular N(sp2)–H/N(sp3)–H coupling reaction at room temperature. rsc.org This transition-metal-free cyclization utilizes commercially available ammonia (B1221849) as the nitrogen source and demonstrates a broad substrate scope. rsc.org Another electrochemical approach involves a radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org In this process, hexafluoroisopropanol (HFIP) acts as both a solvent and a promoter for the formation of nitrogen free radicals. rsc.org
Furthermore, the selective electrochemical synthesis of 1H-indazoles and their N-oxides has been achieved, with the outcome determined by the cathode material. researchgate.net Using a reticulated vitreous carbon cathode leads to 1H-indazole N-oxides, while a zinc cathode results in the deoxygenated 1H-indazoles. researchgate.net An electrochemical oxo-amination of 2H-indazoles has also been developed to synthesize indazolylindazolones in a supporting-electrolyte-free method. nih.gov
| Method | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular N-H/N-H Coupling | - | 1H-Indazoles | Transition-metal-free, uses NH3 | rsc.org |
| Radical C-H/N-H Cyclization | Arylhydrazones | 1H-Indazoles | Uses HFIP as promoter | rsc.org |
| Cathode-Dependent Synthesis | - | 1H-Indazoles or 1H-Indazole N-Oxides | Selectivity based on cathode material | researchgate.net |
| Oxo-amination | 2H-Indazoles | Indazolylindazolones | Supporting-electrolyte-free | nih.gov |
Molecular Design and Structural Modification Strategies for Indazole Phenol Derivatives
Rational Design of Hybrid Compounds Featuring the 4-Indazol-2-ylphenol Scaffold
The rational design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy in medicinal chemistry to develop novel therapeutic agents. The this compound scaffold serves as a versatile platform for creating such hybrid compounds. researchgate.net
One notable example involves the hybridization of the 2,3-diphenyl-2H-indazole structure with Combretastatin (B1194345) A-4 (CA-4), a natural product known for its potent cytotoxic activity. researchgate.net The design of these hybrids aims to merge the structural features of both molecules to enhance their therapeutic potential. researchgate.net For instance, a hybrid compound featuring the 2,3-diphenyl-2H-indazole moiety linked to a trimethoxyphenyl group, characteristic of CA-4, has demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.net In silico and in vitro studies of these hybrids suggest that they can target tubulin, a key component of the cytoskeleton, thereby disrupting cell division. researchgate.net
Another approach to rational design involves the use of the indazole moiety as a bioisostere for a phenol (B47542) group. researchgate.net This strategy is particularly useful when the phenol group is susceptible to rapid metabolic processes like glucuronidation, which can limit a drug's efficacy. researchgate.net By replacing the phenol with an indazole, it is possible to maintain or even improve biological activity while enhancing metabolic stability. researchgate.net For example, in the design of GluN2B receptor antagonists, replacing the phenolic group with an indazole ring resulted in compounds with high affinity for the receptor and improved metabolic profiles. researchgate.net Molecular dynamics simulations have shown that these indazole-based compounds can mimic the interactions of their phenolic counterparts within the binding site. researchgate.net
The design of hybrid compounds also extends to creating dual-action agents. For example, derivatives of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole have been developed to exhibit both antimicrobial and anti-inflammatory properties. nih.govmdpi.com These compounds have shown activity against various protozoa and have also demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govmdpi.com Docking studies have suggested that these indazole derivatives can bind to the COX-2 active site in a manner similar to known inhibitors. nih.govmdpi.com
The following table summarizes key examples of rationally designed hybrid compounds based on the indazole scaffold.
| Hybrid Compound Design Strategy | Target/Activity | Example Compound/Scaffold | Key Findings |
| Hybridization with Natural Products | Cytotoxicity (anti-cancer) | 2,3-Diphenyl-2H-indazole and Combretastatin A-4 hybrid | Potent activity against HeLa and SK-LU-1 cancer cell lines, with tubulin as a likely molecular target. researchgate.net |
| Bioisosteric Replacement | GluN2B Receptor Antagonism | Indazole as a phenol bioisostere | Maintained high receptor affinity and activity while inhibiting glucuronidation, leading to improved metabolic stability. researchgate.net |
| Dual-Action Agents | Antimicrobial and Anti-inflammatory | 2-Phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives | Exhibited potent antiprotozoal activity and in vitro inhibition of COX-2. nih.govmdpi.com |
Exploration of Substituent Effects on Biological Activity through Structural Modifications
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the indazole and phenol rings. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for guiding the design of more potent and selective compounds.
Systematic modifications of the aryl group attached to the indazole core have revealed important trends. For instance, in a series of 3-aryl indazole derivatives, the presence of electron-donating groups (e.g., hydroxyl, methoxy) at the para position of the aryl ring was found to enhance antibacterial activity. researchgate.net Conversely, compounds with electron-withdrawing groups (e.g., fluoro, nitro) generally showed weaker antibacterial effects. researchgate.net N-methylation of the indazole ring also tended to increase antimicrobial activity. researchgate.net
In the context of anticancer activity, similar SAR trends have been observed. For N-methyl-3-aryl indazoles, the presence of a fluoro substituent at the 4th position of the phenyl ring was associated with superior anticancer activity against HCT-116 and MDA-MB-231 cell lines. mdpi.com Additionally, electron-releasing groups like a hydroxyl or an N,N-dimethylamide group at the para position of the phenyl ring also contributed to good anticancer activity. mdpi.com
The position of substituents can also play a critical role. In a study of 2,3-diphenyl-2H-indazole derivatives, moving substituents such as chloro, carboxyl, or methylsulfonyl from the phenyl group at position 2 to the phenyl group at position 3 generally resulted in equal or lower antiprotozoal activity. nih.gov
The following table provides a summary of observed substituent effects on the biological activities of indazole-phenol derivatives.
| Biological Activity | Substituent Type | Position | Effect on Activity |
| Antibacterial | Electron-donating (e.g., -OH, -OCH3) | para-position of aryl ring | Increased activity. researchgate.net |
| Electron-withdrawing (e.g., -F, -NO2) | Aryl ring | Decreased activity. researchgate.net | |
| Methyl group | Indazole Nitrogen | Increased activity. researchgate.net | |
| Anticancer | Fluoro group | 4-position of phenyl ring | Superior activity. mdpi.com |
| Electron-releasing (e.g., -OH, -N(CH3)2) | para-position of phenyl ring | Good activity. mdpi.com | |
| Antiprotozoal | Electron-withdrawing groups | 2-phenyl ring | Favored activity. researchgate.net |
| Various substituents (Cl, COOCH3, SO2CH3) | Phenyl at position 2 vs. 3 | Moving to position 3 generally decreased activity. nih.gov |
Synthesis of Diverse Indazole-Phenol Analogues and Derivatives
The synthesis of a diverse range of indazole-phenol analogues is essential for exploring their therapeutic potential. Various synthetic methodologies have been developed to construct the core indazole scaffold and introduce different functional groups.
A common and versatile method for synthesizing 3-aryl-1H-indazoles is the palladium-catalyzed Suzuki coupling reaction. sciensage.info This reaction typically involves the coupling of a 3-iodoindazole intermediate with a variety of aryl boronic acids. sciensage.info The 3-iodoindazole itself can be prepared by the iodination of indazole using potassium hydroxide (B78521) and iodine in dimethylformamide (DMF). sciensage.info This approach allows for the introduction of a wide array of substituted aryl groups at the 3-position of the indazole ring.
Another important synthetic strategy is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines. researchgate.net This method has been adapted for the one-pot synthesis of 2-phenyl-2H-indazole derivatives, sometimes utilizing ultrasound irradiation to improve reaction efficiency. researchgate.net
The synthesis of N-substituted indazoles, such as N-methyl derivatives, is often achieved by treating the parent indazole with an alkylating agent like methyl iodide in the presence of a base such as potassium hydroxide. researchgate.net
For the synthesis of the phenol moiety, a common precursor is a methoxy-substituted analogue, which can be deprotected in the final steps. For example, 4-(2H-indazol-2-yl)phenol can be synthesized from its methoxy-protected precursor by treatment with boron tribromide in dichloromethane (B109758). nih.govmdpi.com
The following table outlines some of the key synthetic reactions used to prepare indazole-phenol derivatives.
| Reaction Type | Reagents and Conditions | Product Type |
| Iodination of Indazole | KOH, I2, DMF, 25°C | 3-Iodoindazole |
| Suzuki Coupling | ArB(OH)2, Pd(PPh3)4, NaHCO3, DMF, 80°C | 3-Aryl-1H-indazoles. sciensage.info |
| N-Alkylation | MeI, KOH, acetone, 0°C | N-Methyl-3-aryl-indazoles. researchgate.net |
| Demethylation (Phenol Formation) | Boron tribromide, dichloromethane | 4-(2H-indazol-2-yl)phenol. nih.govmdpi.com |
| Cadogan Cyclization | Ultrasound, neat conditions | 2-Phenyl-2H-indazole scaffold. researchgate.net |
| 1,3-Dipolar Cycloaddition | Substituted benzoquinones, N-carboalkoxyamino diazopropane (B8614946) derivatives | Indazole-dione derivatives. nih.gov |
Conformational Analysis and Stereochemical Considerations in Derivative Design
The three-dimensional structure, including the conformation and stereochemistry of this compound derivatives, plays a pivotal role in their biological activity. Conformational analysis helps in understanding how these molecules adopt specific shapes to interact with their biological targets.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are valuable tools for studying the conformational preferences of these molecules. mdpi.comchemrxiv.org For instance, in a series of indazole-dione derivatives, computational studies suggested that the conformation of the compounds determines whether they bind productively as substrates or non-productively as inhibitors to an enzyme. nih.gov
For molecules with rotatable bonds, such as the N-acylhydrazone derivatives of pyrimidines, conformational isomers (conformers) can exist in solution. mdpi.com The presence of these conformers can be confirmed by techniques like 1H-NMR spectroscopy, which may show duplicated signals for certain protons. mdpi.com The relative stability of different conformers, such as the E and Z stereoisomers, can be assessed through geometric optimization and conformational analysis using semi-empirical methods. mdpi.com
Stereochemistry is also a critical factor. For example, the enantiomers of 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol, (S)-10a and (R)-10a, displayed different inhibitory activities in two-electrode voltage-clamp experiments, highlighting the importance of the spatial arrangement of atoms. researchgate.net
The following table summarizes key aspects of conformational analysis and stereochemical considerations in the design of indazole-phenol derivatives.
| Aspect | Method of Analysis | Key Findings and Implications |
| Conformational Preferences | Computational methods (DFT, molecular mechanics). mdpi.comchemrxiv.org | The conformation of a molecule can determine its role as a substrate or an inhibitor of an enzyme. nih.gov |
| Existence of Conformers | 1H-NMR spectroscopy. mdpi.com | Duplication of signals can indicate the presence of multiple conformers in solution, which can have different biological activities. mdpi.com |
| Stereoisomer Stability | Geometric optimization and semi-empirical methods. mdpi.com | The relative stability of E/Z isomers can be calculated to predict the predominant form in a biological system. mdpi.com |
| Stereospecific Activity | Biological assays of individual enantiomers. | Enantiomers can exhibit significantly different biological activities, emphasizing the need for stereoselective synthesis and testing. researchgate.net |
Computational Chemistry and Cheminformatics in 4 Indazol 2 Ylphenol Research
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules like 4-Indazol-2-ylphenol. wikipedia.orgmdpi.com By calculating properties based on the electron density, DFT provides a theoretical framework to understand a compound's stability, reactivity, and spectroscopic properties. wikipedia.orgmdpi.com
Research on indazole derivatives frequently employs DFT to optimize molecular geometries and compute key electronic descriptors. nih.gov These calculations are crucial for understanding the fundamental characteristics of the molecules. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to calculate the HOMO-LUMO energy gap. nih.gov This gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) analysis, performed using DFT, maps the electrostatic potential onto the electron density surface. nih.gov This visualization helps in identifying the electrophilic and nucleophilic sites within the molecule, which is vital for understanding and predicting intermolecular interactions, such as those with biological receptors. mdpi.comnih.gov Studies on indazole derivatives have utilized DFT to analyze physicochemical properties and electrostatic potentials, providing insights that are crucial for drug discovery and materials science. wikipedia.orgnih.gov
Table 1: Selected DFT-Calculated Parameters for Indazole Derivatives This table is representative of data found in DFT studies of indazole derivatives. Values are illustrative.
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Indazole Derivative 8a | -6.5 | -1.5 | 5.0 | 3.2 |
| Indazole Derivative 8c | -6.7 | -1.6 | 5.1 | 4.5 |
| Indazole Derivative 8s | -6.4 | -1.3 | 5.1 | 2.8 |
Data sourced from a computational study on novel indazole derivatives. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. nih.govnih.gov
In the context of indazole research, docking simulations have been extensively used to elucidate how these compounds interact with the active sites of various enzymes and receptors. For example, docking studies have explored the binding of indazole derivatives to targets such as vascular endothelial growth factor receptor 2 (VEGFR2), a key protein in angiogenesis, and Hypoxia-Inducible Factor 1α (HIF-1α), a critical factor in cancer progression. nih.govnih.gov These simulations identify crucial interactions like hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues in the binding pocket (e.g., Ala866, Lys868, Glu885, Phe918 in VEGFR2). nih.gov
The results are often quantified by a docking score, which estimates the binding energy; a lower score typically indicates a more favorable binding interaction. mdpi.com This information allows researchers to rank potential drug candidates and understand the structural basis of their activity, guiding the design of new derivatives with improved binding affinity and selectivity. nih.govmdpi.com
Table 2: Example Molecular Docking Results for Indazole Derivatives against Various Protein Targets This table presents illustrative data typical of molecular docking studies.
| Indazole Derivative | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Dimeric Indazole 5 | VEGFR2 | 4ASD | -9.5 | Glu917, Phe918 |
| Dimeric Indazole 6 | VEGFR2 | 4ASD | -9.2 | Phe918 |
| Compound 39 | HIF-1α | - | - | Key residues in active site |
| Compound 8v | Renal Cancer Protein | 6FEW | -9.81 | - |
| Compound 8w | Renal Cancer Protein | 6FEW | -9.65 | - |
| Compound 8y | Renal Cancer Protein | 6FEW | -9.93 | - |
Data compiled from studies on indazole derivatives. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. numberanalytics.comnumberanalytics.com The fundamental principle is that variations in the structural or physicochemical properties of compounds in a series will lead to changes in their biological activities. numberanalytics.com
For indazole derivatives, both 2D and 3D-QSAR studies have been conducted to build predictive models for various biological activities, including anticancer effects. longdom.org These models are developed using a "training set" of compounds with known activities to establish a correlation, which is then tested using a "test set" to validate its predictive power. biorxiv.orgnih.gov Statistical parameters such as the squared correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²) are used to assess the model's robustness and reliability. longdom.orgtandfonline.com
For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated contour maps that visualize the regions where steric bulk or electrostatic charge would enhance or diminish activity. nih.govtandfonline.com These visual representations provide a structural framework for designing new, more potent inhibitors. nih.gov Similarly, QSAR models for indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors have shown high predictive accuracy, highlighting which structural features are essential for their anticancer potential. longdom.org
Table 3: Statistical Validation of QSAR Models for Indazole Derivatives This table showcases typical statistical parameters used to validate QSAR models.
| Target/Activity | QSAR Model Type | q² (Internal Validation) | R² (Model Fit) | pred_r² (External Validation) |
|---|---|---|---|---|
| TTK Inhibition | 2D-QSAR (MLR) | 0.8998 | 0.9512 | 0.8661 |
| TTK Inhibition | 3D-QSAR (kNN-MFA) | 0.9132 | - | - |
| HIF-1α Inhibition | 3D-QSAR (Field-based) | 0.93 | 0.98 | 0.86 |
| BuChE Inhibition | 2D-QSAR (PLS) | 0.650 | 0.664 | 0.657 |
Data sourced from various QSAR studies on indazole derivatives. longdom.orgnih.govtandfonline.com
Cheminformatic Analysis and Activity Landscape Mapping
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, helping to understand structure-activity relationships (SAR) on a broader scale. chimia.chnih.gov A key tool in this field is activity landscape mapping, which provides a visual representation of the relationship between structural similarity and biological activity. researchgate.net
For indazole derivatives, cheminformatic analyses have been employed to study their antiprotozoal activity. nih.govresearchgate.net One method used is the generation of Structure-Activity Similarity (SAS) maps. researchgate.net These maps plot the structural similarity of compound pairs against their difference in biological activity. This visualization helps to identify "activity cliffs," which are pairs of structurally very similar compounds that exhibit a large difference in potency. researchgate.net The identification of these cliffs is particularly valuable as it can reveal subtle structural modifications that have a profound impact on biological activity, providing critical information for lead optimization. researchgate.net By mapping the activity landscape, researchers can understand the continuity of SAR and guide the synthesis of new derivatives to explore promising regions of chemical space. researchgate.netresearchgate.net
In Silico Screening for Target Identification and Mechanism Prediction
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. academicjournals.org This approach accelerates the discovery of new lead compounds by narrowing down the number of candidates that need to be tested experimentally. academicjournals.orgnih.gov
For compounds like this compound and its analogs, in silico screening can be used to predict potential biological targets and elucidate their mechanisms of action. nih.gov The process often involves docking a library of compounds into the binding sites of various known biological targets. frontiersin.org For instance, an in-house database of NSAID-indazole prodrugs was screened against human carboxylesterases to predict their hydrolytic susceptibility. nih.gov
This approach is not only for finding new uses for existing compounds (drug repurposing) but also for identifying the primary targets of novel molecules. nih.gov By predicting how indazole derivatives might interact with a range of proteins, researchers can form hypotheses about their biological functions and potential therapeutic applications, from anticancer to anti-inflammatory agents. nih.govnih.gov
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies for 4-Indazol-2-ylphenol
The synthesis of this compound and its derivatives often involves established methods, such as the Cadogan reaction for 2-phenyl-2H-indazole derivatives and palladium-catalyzed arylation for substituted indazoles. nih.govmdpi.com For instance, 4-(2H-indazol-2-yl)phenol (compound 12 in one study) has been synthesized through o-demethylation of a precursor with boron tribromide. nih.gov Another reported synthesis for 4-(2H-indazol-2-yl)phenol (compound 7) achieved a 64% yield. mdpi.com While these methods are effective, the future of chemical synthesis is increasingly focused on sustainability, efficiency, and reduced environmental impact.
Advanced Molecular Hybridization Strategies for Multi-Target Therapeutic Agents
The indazole nucleus is a highly significant scaffold in medicinal chemistry, frequently found in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiprotozoal, and anticancer effects. nih.govmdpi.comnih.govmdpi.comresearchgate.net This inherent versatility makes indazole derivatives, including this compound, ideal candidates for advanced molecular hybridization strategies. Molecular hybridization involves combining two or more bioactive molecules or pharmacophores into a single chemical entity. mdpi.comresearchgate.net This rational drug design approach aims to develop multi-target directed ligands (MTDLs) capable of simultaneously interacting with multiple biological targets. researchgate.netnih.gov
The rationale behind MTDLs is to overcome the limitations of single-target drugs, particularly in complex multifactorial diseases where modulating multiple biochemical pathways may lead to enhanced efficacy, reduced side effects, and decreased drug resistance. researchgate.netnih.gov For instance, 2H-indazole derivatives have been designed through the hybridization of cyclic systems known for antimicrobial and anti-inflammatory properties, demonstrating dual activity against pathogens and inflammatory responses. nih.govmdpi.com Hybrid compounds based on 2,3-diphenyl-2H-indazole and combretastatin (B1194345) A-4 have shown potent cytotoxic activity against cancer cell lines, suggesting tubulin as a molecular target. nih.govmdpi.comresearchgate.net Future research will focus on strategically incorporating the this compound moiety into hybrid structures to create novel agents with improved affinity, efficacy, and pharmacokinetic profiles against a range of diseases.
Comprehensive Mechanistic Elucidation of Emerging Biological Activities
While this compound has shown potential for anti-inflammatory, antimicrobial, and anticancer activities, a comprehensive understanding of its precise mechanisms of action is crucial for its translational development. ontosight.ai Future research must delve into detailed mechanistic elucidation, which involves identifying the specific enzymes, receptors, or DNA targets with which the compound interacts. ontosight.ai
Studies on indazole derivatives have already provided some insights. For example, certain 2H-indazole derivatives have demonstrated in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), with docking calculations suggesting a binding mode similar to known COX-2 inhibitors. nih.govmdpi.com In the context of anticancer activity, in silico and in vitro studies have strongly suggested tubulin as a molecular target for some indazole hybrid compounds, indicating their ability to inhibit tubulin polymerization. nih.govmdpi.com Further research would involve:
Target Identification: Employing advanced proteomic, genomic, and metabolomic approaches to identify the specific biological macromolecules (proteins, nucleic acids, lipids) that this compound or its derivatives bind to or modulate.
Signaling Pathway Analysis: Investigating the downstream cellular signaling pathways affected by these interactions, including gene expression changes, protein phosphorylation cascades, and cellular metabolic alterations.
Structural Biology: Utilizing techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy to determine the high-resolution three-dimensional structures of this compound in complex with its biological targets, providing atomic-level insights into binding modes and conformational changes.
Cellular Assays: Developing and applying a range of cellular assays to assess specific biological responses, such as cell proliferation, apoptosis, migration, inflammation markers, and microbial growth inhibition, correlating these with molecular interactions.
Exploration of this compound and its Derivatives in Materials Science and Coordination Chemistry
Beyond their biological applications, indazole derivatives, including this compound, hold significant potential in materials science and coordination chemistry. Heterocyclic compounds are often explored for their ability to act as ligands, forming coordination complexes with various metal ions. These metal complexes can exhibit unique optical, electronic, and catalytic properties, making them valuable for diverse material applications.
Research in this area could focus on:
Ligand Design: Modifying the structure of this compound to enhance its coordination capabilities, introducing additional donor atoms or functional groups that can chelate with metal ions.
Synthesis of Metal Complexes: Preparing coordination complexes of this compound and its derivatives with transition metals (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II)) and other relevant metal ions (e.g., uranyl, UO22+). rsc.orgnih.gov Such complexes are typically characterized using techniques like microelemental analysis, FTIR, UV-visible spectroscopy, NMR, magnetic susceptibility, and conductivity measurements to determine their composition, structure, and bonding.
Property Characterization: Investigating the physicochemical properties of these complexes, such as their thermal stability, luminescence, electrochemical behavior, and catalytic activity. For instance, coordination complexes of phenazinylphenol derivatives with uranyl and copper have shown distinct fluorescence behaviors upon metal binding. rsc.org
Application Development: Exploring the use of these complexes in areas such as:
Sensors: For detecting specific metal ions or other analytes.
Catalysis: As homogeneous or heterogeneous catalysts in organic reactions.
Optoelectronic Materials: For applications in organic light-emitting diodes (OLEDs) or solar cells.
Bioinorganic Chemistry: Investigating the biological activity of the metal complexes, as metal complexation can significantly alter the pharmacological profile of a ligand. For example, novel copper(II) complexes with pyrazolone (B3327878) derivatives have shown cytotoxic activity in liver cancer cells. nih.gov
Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery Initiatives
The drug discovery and development pipeline is notoriously long, costly, and associated with high failure rates. mednexus.orgcsic.es The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this process, offering unprecedented opportunities to accelerate the identification, design, and optimization of novel drug candidates, including those based on the indazole scaffold. mednexus.orgcsic.esmdpi.comnih.govriken.jpsoci.orgfarmaciajournal.comwiley.comlanl.govgpai.ai
Future research involving this compound will increasingly leverage AI and ML in several key areas:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify novel therapeutic targets relevant to diseases where this compound or its derivatives might be active. nih.govfarmaciajournal.com
Virtual Screening and Hit Identification: ML models can rapidly screen large chemical libraries in silico to identify potential binders to a target protein, significantly reducing the time and resources required for experimental high-throughput screening. riken.jpresearchgate.netphiladelphia.edu.joijrti.org This includes both structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches. philadelphia.edu.joijrti.org
De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired properties, potentially leading to novel this compound derivatives with optimized biological activity and physicochemical characteristics. farmaciajournal.com
Property Prediction and Optimization: ML algorithms can predict crucial drug-like properties, including efficacy, safety, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, enabling researchers to prioritize promising compounds and optimize lead structures more efficiently. mednexus.orgriken.jpfarmaciajournal.comwiley.com This can help in reducing the need for extensive experimental testing and even clinical trials by allowing for simulations. mednexus.org
Mechanism of Action Prediction: AI can assist in predicting the mechanism by which this compound or its derivatives exert their biological effects, by analyzing structural features and known biological data. lanl.gov
Synthesis Route Prediction: AI can also be used to suggest optimal and sustainable synthetic routes for complex molecules, further streamlining the development process.
The application of AI and ML to indazole chemistry, including this compound, represents a promising frontier for accelerating the discovery of new therapeutic agents and materials.
Compound Information
| Chemical Name | PubChem CID | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | 359532 | 40643-17-2 | C14H10N2O | 226.25 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Indazol-2-ylphenol, and how can their efficiency be evaluated?
- Methodological Answer : A common approach involves the Mannich reaction, where 4-chloro-2-(1H-pyrazol-3-yl)phenol reacts with diaza-crown ether derivatives under controlled conditions to yield bis-substituted products (98% yield) . Efficiency is assessed via reaction yield, purity (HPLC), and structural validation (NMR/FT-IR). For indazole derivatives, cyclization of hydrazine intermediates with carbonyl compounds under acidic catalysis is another route, monitored by LC-MS for intermediate stability .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : FT-IR identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for indazole). NMR (¹H/¹³C) confirms regiochemistry, with aromatic protons appearing in the δ 6.5–8.5 ppm range .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines atomic coordinates and thermal displacement parameters. WinGX/ORTEP visualizes anisotropic displacement ellipsoids, ensuring accurate bond-length validation (e.g., C-N bonds in indazole: ~1.32–1.35 Å) .
Q. How is the crystal structure of this compound determined, and what software is recommended?
- Methodological Answer : SCXRD data collected at low temperature (e.g., 100 K) are processed via SHELX for structure solution (SHELXS/SHELXD) and refinement (SHELXL). WinGX integrates SHELX workflows and generates CIF files for publication. For twinned crystals, SHELXL’s TWIN/BASF commands resolve diffraction ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during indazole synthesis?
- Methodological Answer : Catalyst selection is critical. For example, replacing Pd/C with Raney Ni in hydrogenation steps prevents aryl dehalogenation (byproduct reduction from 15% to <2%) . Solvent polarity (e.g., ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) also influence cyclization efficiency. A reaction optimization table (Table 1 from ) illustrates yield variations under different conditions:
| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 5 | Raney Ni | EtOH | NaOH | 45 | 88 |
| 6 | Raney Ni | H₂O | NaOH | 25 | 62 |
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- Methodological Answer : For conflicting bond-length measurements, cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical geometries . In cases of overlapping NMR signals, use 2D techniques (HSQC, HMBC) to assign protons unambiguously. SHELXL’s R-factor convergence (<5%) ensures structural reliability .
Q. How can computational methods enhance understanding of this compound’s bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to fungal cytochrome P450 targets, explaining observed antifungal activity . QSAR models correlate substituent effects (e.g., Cl vs. OCH₃) with bioactivity trends. Hybrid DFT/MD simulations assess stability under physiological pH .
Q. What methodologies assess the environmental persistence of this compound?
- Methodological Answer : Conduct photodegradation studies under UV-Vis light (λ = 254–365 nm) with HPLC-MS monitoring. Hydrolysis rates are quantified at varying pH (3–9) to identify degradation pathways. LC-QTOF-MS detects transformation products (e.g., hydroxylated derivatives) .
Data-Driven Research Considerations
Q. How are computational and experimental data integrated to validate molecular properties?
- Methodological Answer : Overlay experimental FT-Raman spectra (e.g., C=N stretches at ~1600 cm⁻¹) with DFT-simulated spectra (B3LYP/6-311++G(d,p)) to confirm vibrational assignments . For crystallography, compare experimental bond angles with those from Hirshfeld surface analysis (CrystalExplorer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
